N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is derived from its molecular formula, C19H22N2O4S. It contains a tetrahydrobenzo[f][1,4]oxazepin ring, which is a seven-membered ring with one nitrogen, one oxygen, and five carbon atoms.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It likely has properties typical of sulfonamides, which are often crystalline solids at room temperature .Scientific Research Applications
Carbonic Anhydrase Inhibition
Research demonstrates the utility of [1,4]oxazepine-based sulfonamides in the inhibition of human carbonic anhydrases, which are therapeutically relevant. The primary sulfonamide group is crucial for this activity, enabling both the formation of the [1,4]oxazepine ring and acting as a zinc-binding group in enzyme inhibition. This property suggests potential applications in designing inhibitors for various isoforms of carbonic anhydrase associated with medical conditions such as glaucoma, epilepsy, and certain types of tumors (Sapegin et al., 2018).
Synthesis and Biological Activity
A study on the synthesis of ethylated sulfonamides incorporating a 1,4-benzodioxane moiety revealed their potential as inhibitors of lipoxygenase and various enzymes, alongside antibacterial properties. Such findings highlight the compound's relevance in creating new therapeutic agents with anti-inflammatory and antimicrobial activities (Irshad et al., 2016).
Eco-friendly Synthesis
Research into eco-friendly synthetic methods has led to the development of heterogeneous catalytic systems for synthesizing malonamide and tetrahydrobenzo[b][1,4]oxazepine derivatives. This advancement emphasizes the compound's role in sustainable chemistry, offering a greener and more efficient approach to synthesizing these pharmacologically relevant derivatives (Babazadeh et al., 2016).
Novel Synthetic Pathways
Innovative synthetic pathways using N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)ethanesulfonamide have been developed for the synthesis of diverse and structurally complex molecules. For instance, the use of isocyanides in multicomponent reactions has facilitated the creation of novel tetrahydrobenzo[b][1,4]oxazepine and malonamide derivatives, showcasing the compound's versatility in synthetic organic chemistry (Shaabani et al., 2010).
Antimicrobial and Antifungal Activities
Compounds derived from this compound have shown promising antimicrobial and antifungal activities. This indicates the potential for developing new treatments for infections, further underscoring the importance of this compound in medicinal chemistry and drug discovery efforts (Hassan, 2013).
Safety and Hazards
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-3-15-7-8-19-12-6-5-10(9-11(12)13(15)16)14-20(17,18)4-2/h5-6,9,14H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRICBYHMQSZJJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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